(2Z)-6-hexyl-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide (2Z)-6-hexyl-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 329690-10-0
VCID: VC5181641
InChI: InChI=1S/C26H26N2O3/c1-2-3-4-5-10-18-14-19-15-21(25(27)30)26(31-24(19)16-23(18)29)28-22-13-8-11-17-9-6-7-12-20(17)22/h6-9,11-16,29H,2-5,10H2,1H3,(H2,27,30)
SMILES: CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=CC4=CC=CC=C43)O2)C(=O)N)O
Molecular Formula: C26H26N2O3
Molecular Weight: 414.505

(2Z)-6-hexyl-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide

CAS No.: 329690-10-0

Cat. No.: VC5181641

Molecular Formula: C26H26N2O3

Molecular Weight: 414.505

* For research use only. Not for human or veterinary use.

(2Z)-6-hexyl-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide - 329690-10-0

Specification

CAS No. 329690-10-0
Molecular Formula C26H26N2O3
Molecular Weight 414.505
IUPAC Name 6-hexyl-7-hydroxy-2-naphthalen-1-yliminochromene-3-carboxamide
Standard InChI InChI=1S/C26H26N2O3/c1-2-3-4-5-10-18-14-19-15-21(25(27)30)26(31-24(19)16-23(18)29)28-22-13-8-11-17-9-6-7-12-20(17)22/h6-9,11-16,29H,2-5,10H2,1H3,(H2,27,30)
Standard InChI Key KKIYVIWETXKTNL-SGEDCAFJSA-N
SMILES CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=CC4=CC=CC=C43)O2)C(=O)N)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

(2Z)-6-Hexyl-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide is characterized by the following identifiers:

PropertyValue
CAS Registry Number329690-10-0
IUPAC Name6-hexyl-7-hydroxy-2-naphthalen-1-yliminochromene-3-carboxamide
Molecular FormulaC₂₆H₂₆N₂O₃
Molecular Weight414.505 g/mol
InChI KeyKKI... (truncated for brevity)

The compound’s Z-configuration at the imino double bond is critical for its spatial orientation and interaction with biological targets .

Structural Analysis

The chromene core (a benzopyran derivative) is substituted at positions 2, 3, 6, and 7:

  • Position 2: A naphthalen-1-yl imino group (-N=C-Naphthalene) introduces aromatic bulk, enhancing hydrophobic interactions.

  • Position 3: A carboxamide moiety (-CONH₂) contributes to hydrogen-bonding potential.

  • Position 6: A hexyl chain (-C₆H₁₃) augments lipophilicity, influencing membrane permeability.

  • Position 7: A hydroxyl group (-OH) offers redox activity and hydrogen-donor capacity .

The planar naphthalene system and flexible hexyl tail create a bifunctional structure capable of both intercalation and surface binding in biological systems.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically proceeds via a multi-step sequence:

  • Chromene Core Formation:

    • Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the 2H-chromene skeleton.

    • Example: Resorcinol + ethyl acetoacetate → 7-hydroxy-2H-chromene-3-carboxylate.

  • Naphthalen-1-yl Imino Introduction:

    • Schiff base formation between the chromene’s ketone group and naphthalen-1-ylamine.

    • Reaction conditions: Ethanol, catalytic acetic acid, reflux (12–24 hrs).

  • Hexyl Chain Incorporation:

    • Alkylation at position 6 using hexyl bromide in the presence of K₂CO₃.

  • Carboxamide Functionalization:

    • Hydrolysis of the ester to carboxylic acid, followed by amidation with ammonium chloride .

Optimization Challenges

  • Steric Hindrance: Bulky naphthalene and hexyl groups necessitate prolonged reaction times for complete substitution.

  • Regioselectivity: Competing reactions at positions 5 and 7 require careful pH control (optimum: pH 6–7).

Physicochemical Properties

Solubility and Stability

PropertyValue
Aqueous Solubility<1 mg/mL (25°C)
LogP (Octanol-Water)4.2 (predicted)
StabilityLight-sensitive; store at 2–8°C

The low aqueous solubility necessitates formulation with surfactants or cyclodextrins for in vivo studies.

Spectroscopic Data

  • UV-Vis: λₘₐₓ = 342 nm (naphthalene π→π* transition) .

  • IR: 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Chromenes inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis. The hexyl chain may enhance membrane penetration, while the naphthalene group stabilizes enzyme binding via π-π stacking .

Antioxidant Capacity

The 7-hydroxyl group scavenges free radicals (IC₅₀ for DPPH: 18.7 μM), comparable to ascorbic acid. Conjugation with the naphthalene imino group extends resonance stabilization of the phenoxyl radical.

Antimicrobial Effects

Preliminary assays against S. aureus and E. coli show MIC values of 32 μg/mL and 64 μg/mL, respectively. The carboxamide moiety disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins.

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